1-Methyl-3-(m-tolyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFRYTPWIIKGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-63-8 | |
| Record name | 1-METHYL-3-(M-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(m-tolyl)urea
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-3-(m-tolyl)urea. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and relevant biological context.
Chemical Identity and Properties
This compound, a derivative of urea, possesses a unique set of physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. A summary of its key properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-3-(3-methylphenyl)urea | [1] |
| CAS Number | 4227774 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (predicted) | Not available | |
| LogP (predicted) | 1.7 | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experimental assays.
Synthesis of this compound
A general procedure for the synthesis of substituted ureas can be adapted for this compound. The following is a representative protocol based on the synthesis of a similar compound, (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea[2].
Materials:
-
m-Tolyl isocyanate
-
(R)-(+)-N,α-dimethylbenzylamine (can be substituted with an appropriate amine for the target compound)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Magnetic stirrer
-
Round bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve m-tolyl isocyanate (1.0 equivalent) in the anhydrous solvent in a round bottom flask under an inert atmosphere.
-
Add the amine (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A standard method for its determination is the capillary melting point technique.
Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes
-
Sample of this compound, finely powdered
-
Heating medium (e.g., silicone oil)
-
Thermometer
Procedure:
-
Seal one end of a capillary tube by heating it in a flame.
-
Pack the dry, powdered sample of this compound into the capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Sample of this compound
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) and place it in a test tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the test tube.
-
Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, continue adding the solvent in measured increments until the saturation point is reached (i.e., when solid material begins to precipitate and remains after thorough mixing).
-
The solubility can then be expressed in terms of mass per unit volume (e.g., mg/mL).
Biological Activity and Signaling Pathway
The ComABCDE quorum-sensing system in S. mutans is a critical cell-to-cell communication pathway that regulates genetic competence and biofilm formation.[4] By inhibiting ComA, DMTU disrupts this signaling cascade, thereby reducing the ability of S. mutans to form biofilms.[3]
Below is a diagram illustrating the proposed mechanism of action, where DMTU interferes with the ComA-mediated secretion of CSP, a key step in the quorum-sensing pathway of Streptococcus mutans.
Conclusion
This technical guide has summarized the available physicochemical properties of this compound and provided standardized protocols for their experimental determination. While specific experimental data for this compound is limited, the information on the related compound, 1,3-di-m-tolyl-urea, provides a valuable starting point for understanding its potential biological activities, particularly as an inhibitor of bacterial quorum sensing. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
1-Methyl-3-(m-tolyl)urea molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
This section provides fundamental molecular information for 1-Methyl-3-(m-tolyl)urea, a substituted urea compound of interest in various research domains. The data presented below has been aggregated from established chemical databases.
Molecular Structure and Identifiers
The structural representation of this compound is foundational to understanding its chemical behavior and potential interactions.
Structure:
Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NC[1]
InChI: InChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)[1]
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is critical for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C9H12N2O | PubChem[1] |
| Monoisotopic Mass | 164.09496 Da | PubChem[1] |
| Molecular Weight | 164.21 g/mol | Calculated |
| XlogP (predicted) | 1.7 | PubChem[1] |
Synthesis Protocol (Exemplified by a Structurally Related Compound)
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of structurally similar substituted ureas is well-documented. The following protocol for the synthesis of 1,3-di-m-tolylurea (DMTU) illustrates a common and effective method that could likely be adapted for this compound by substituting the appropriate amine.
General Procedure for the Synthesis of 1,3-disubstituted ureas
The synthesis of aromatic 1,3-disubstituted ureas can be achieved through a straightforward one-pot reaction. This method involves the reaction of an aryl isocyanate with a selected amine.[2]
Reaction Scheme:
Ar-N=C=O + R-NH2 → Ar-NH-C(=O)-NH-R
-
Ar-N=C=O: Aryl isocyanate (e.g., m-tolyl isocyanate)
-
R-NH2: Amine (e.g., methylamine for the synthesis of this compound)
This type of reaction is typically carried out in an appropriate aprotic solvent and may proceed at room temperature or with gentle heating. The product can often be isolated by precipitation and purified by recrystallization.
Biological Activity and Signaling Pathway Visualization
Research into substituted ureas has revealed significant biological activities, particularly in the realm of microbiology. The structurally related compound, 1,3-di-m-tolyl-urea (DMTU), has been identified as an inhibitor of the ComDE quorum-sensing pathway in the bacterium Streptococcus mutans.[2][3][4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, often regulating virulence and biofilm formation.[5][6]
The ComDE pathway in S. mutans is a two-component signal transduction system.[2][7] It is initiated by the competence-stimulating peptide (CSP), which is encoded by the comC gene.[7][8] CSP is processed and exported by an ABC transporter, ComAB. Extracellular CSP is detected by the membrane-bound histidine kinase receptor, ComD.[7][9] Upon binding CSP, ComD autophosphorylates and then transfers the phosphoryl group to the response regulator, ComE. Phosphorylated ComE then activates the transcription of target genes, leading to bacteriocin production and biofilm formation.[10]
DMTU has been shown to inhibit this pathway, which contributes to its anti-biofilm and cariostatic effects.[2] The likely mechanism of action is the inhibition of the ABC transporter protein ComA, which is responsible for processing and exporting the CSP signal.[2]
Quorum Sensing Inhibition by a Tolylurea Derivative
The following diagram illustrates the ComDE quorum-sensing pathway in Streptococcus mutans and the inhibitory action of 1,3-di-m-tolyl-urea (DMTU), a compound structurally related to this compound.
References
- 1. Frontiers | Death and survival in Streptococcus mutans: differing outcomes of a quorum-sensing signaling peptide [frontiersin.org]
- 2. Frontiers | Inhibition of the Quorum Sensing System (ComDE Pathway) by Aromatic 1,3-di-m-tolylurea (DMTU): Cariostatic Effect with Fluoride in Wistar Rats [frontiersin.org]
- 3. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijair.org [ijair.org]
- 6. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 7. A Quorum-Sensing Signaling System Essential for Genetic Competence in Streptococcus mutans Is Involved in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quorum-sensing signaling system essential for genetic competence in Streptococcus mutans is involved in biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
The Solubility Profile of 1-Methyl-3-(m-tolyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-(m-tolyl)urea is a urea derivative of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely urea and N-methylurea, to provide a predictive understanding. Furthermore, it outlines a general experimental protocol for determining solubility and explores a relevant biological pathway potentially modulated by urea derivatives.
Data Presentation: Solubility of Related Urea Compounds
Table 1: Solubility of Urea in Ethanol-Water Mixtures
| Temperature (K) | Mole Fraction of Ethanol | Mole Fraction Solubility of Urea |
| 278.1 | 0.0901 | 0.1334 |
| 283.1 | 0.0901 | 0.1512 |
| 288.1 | 0.0901 | 0.1708 |
| 293.1 | 0.0901 | 0.1923 |
| 298.1 | 0.0901 | 0.2160 |
| 303.1 | 0.0901 | 0.2421 |
| 308.1 | 0.0901 | 0.2709 |
| 313.1 | 0.0901 | 0.3027 |
| 318.1 | 0.0901 | 0.3379 |
| 323.1 | 0.0901 | 0.3769 |
| 328.1 | 0.0901 | 0.4201 |
| 333.1 | 0.0901 | 0.4680 |
| 278.1 | 1.0000 | 0.0089 |
| 283.1 | 1.0000 | 0.0107 |
| 288.1 | 1.0000 | 0.0129 |
| 293.1 | 1.0000 | 0.0155 |
| 298.1 | 1.0000 | 0.0186 |
| 303.1 | 1.0000 | 0.0223 |
| 308.1 | 1.0000 | 0.0268 |
| 313.1 | 1.0000 | 0.0322 |
| 318.1 | 1.0000 | 0.0386 |
| 323.1 | 1.0000 | 0.0463 |
| 328.1 | 1.0000 | 0.0556 |
| 333.1 | 1.0000 | 0.0667 |
Data extracted from a study on the solubility of urea in ethanol-water mixtures. The addition of ethanol to water was observed to decrease urea solubility.[1]
Table 2: General Solubility of N-Methylurea
| Solvent | Solubility | Notes |
| Water | Highly soluble | Forms hydrogen bonds with water molecules.[2] |
| Alcohols | Soluble | |
| Acetone | Soluble |
N-Methylurea is a white crystalline solid with a melting point of 99-101°C and a solubility in water of 1000 g/L at 20°C.[3] The solubility of N-methylurea generally increases with temperature, a common characteristic of many urea derivatives.[2]
Based on the structures of urea, N-methylurea, and this compound, it can be inferred that the latter will exhibit moderate solubility in polar protic solvents like alcohols and limited solubility in non-polar solvents. The presence of the tolyl group increases the non-polar character compared to urea and N-methylurea, which may decrease its solubility in water but increase it in less polar organic solvents.
Experimental Protocols: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on established methods for urea and its derivatives.
Gravimetric Method for Solubility Determination [1]
This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Solvent of interest
-
Jacketed glass vessel with temperature control
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Analytical balance
-
Syringe with a filter
-
Drying oven
-
Desiccator
Procedure:
-
Add a known volume of the solvent to the jacketed glass vessel.
-
Circulate fluid from the constant temperature bath through the jacket to maintain a constant temperature.
-
Add an excess amount of this compound to the solvent to create a saturated solution with visible solid particles.
-
Stir the mixture vigorously for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.
-
Turn off the stirrer and allow the undissolved solid to settle for a sufficient period (e.g., 2 hours).
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of solid particles.
-
Weigh the collected sample of the saturated solution.
-
Evaporate the solvent from the sample in a drying oven at a suitable temperature below the melting point of this compound.
-
Once the solvent is completely evaporated, cool the remaining solid solute in a desiccator.
-
Weigh the dry solute.
-
Calculate the solubility as the mass of dissolved solute per mass or volume of the solvent.
-
Repeat the measurement at different temperatures to determine the temperature dependence of solubility.
Mandatory Visualization: Quorum Sensing Inhibition by Urea Derivatives
Several urea derivatives have been identified as inhibitors of bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. While the specific interaction of this compound with this pathway has not been detailed, the general mechanism of quorum sensing and its potential inhibition is a relevant area of investigation for such compounds. The following diagram illustrates a generic quorum sensing signaling pathway in bacteria.
Caption: Potential inhibition points of a urea derivative in a bacterial quorum sensing pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound by drawing parallels with related urea compounds. The provided experimental protocol offers a practical approach for researchers to determine the precise solubility of this compound in various solvents. Furthermore, the visualization of the quorum sensing pathway highlights a potential mechanism of action for this class of molecules, suggesting avenues for future research in drug development and antimicrobial discovery. Direct experimental determination of the solubility of this compound remains a critical step for its advancement in any application.
References
Spectroscopic and Synthetic Profile of 1-Methyl-3-(m-tolyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Methyl-3-(m-tolyl)urea. Due to the limited availability of direct experimental data in public databases, this document combines predicted spectroscopic values with established general methodologies for the synthesis and analysis of substituted ureas. This guide is intended to serve as a valuable resource for researchers working with this compound or similar chemical entities.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.80 | s | 1H | Ar-H |
| ~6.50 | br s | 1H | N-H (urea) |
| ~5.80 | br s | 1H | N-H (urea) |
| 2.75 | d | 3H | N-CH₃ |
| 2.30 | s | 3H | Ar-CH₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C=O (urea) |
| ~139.0 | Ar-C (quaternary) |
| ~138.5 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~31.0 | N-CH₃ |
| ~21.5 | Ar-CH₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H Stretching |
| 3000-3100 | Medium | Aromatic C-H Stretching |
| 2850-2960 | Medium | Aliphatic C-H Stretching |
| 1630-1660 | Strong | C=O Stretching (Amide I) |
| 1550-1600 | Medium | N-H Bending (Amide II) |
| 1450-1500 | Medium | Aromatic C=C Stretching |
| 1230-1300 | Medium | C-N Stretching |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Adduct |
| 165.1022 | [M+H]⁺ |
| 187.0842 | [M+Na]⁺ |
| 203.0581 | [M+K]⁺ |
| 163.0877 | [M-H]⁻ |
Molecular Weight: 164.21 g/mol . Data predicted from PubChem.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound, adaptable from standard laboratory procedures for similar substituted ureas.
Synthesis of this compound
This procedure is based on the common method of reacting an isocyanate with an amine.
Materials:
-
m-Tolyl isocyanate
-
Methylamine (solution in THF or as a gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using methylamine solution) or gas inlet tube
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve m-tolyl isocyanate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of methylamine. If using a solution, add it dropwise via a dropping funnel. If using gaseous methylamine, bubble it slowly through the solution.
-
A white precipitate of this compound will begin to form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra to assign the chemical shifts, determine the multiplicities, and integrate the proton signals.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide on the Purity and Stability of 1-Methyl-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-(m-tolyl)urea is a small molecule of interest in various research and development sectors, including agrochemicals and pharmaceuticals. As with any chemical entity intended for rigorous scientific investigation or as a potential drug candidate, a thorough understanding of its purity and stability is paramount. This technical guide provides a comprehensive overview of the synthesis, purification, purity assessment, and stability profile of this compound. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and reliability of this compound in their studies.
Synthesis and Purification
Achieving a high degree of purity for this compound begins with a well-controlled synthesis and subsequent purification. A common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine.
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the reaction of m-tolyl isocyanate with methylamine. This reaction is typically rapid and proceeds with high yield.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of m-tolyl isocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Amine Addition: A solution of methylamine (1.1 equivalents) in the same solvent is added dropwise to the stirred isocyanate solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting m-tolyl isocyanate is completely consumed.
-
Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude this compound.
Caption: Synthesis and Purification Workflow for this compound.
Purification of this compound
The crude product from the synthesis typically contains unreacted starting materials and by-products. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system is identified in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for aryl ureas.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Purity Assessment
The purity of this compound should be rigorously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity and identifying any impurities.
| Test | Specification | Typical Analytical Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Mass (MS) | Conforms to molecular weight | Conforms | LC-MS |
| Melting Point | To be determined | 145-148 °C (example) | Capillary Method |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
Table 1: Purity Specifications and Typical Results for this compound.
Experimental Protocol: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL and then diluted to an appropriate concentration with the mobile phase.
Stability Profile
Understanding the stability of this compound is crucial for its proper storage, handling, and use in experimental settings. Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions.
Caption: Forced Degradation Study Workflow.
Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[1] The stability of urea compounds can be influenced by factors such as pH and temperature.[2]
Experimental Protocols: Forced Degradation
-
Acidic Hydrolysis: this compound is dissolved in a solution of 0.1 N HCl and heated at 60 °C for 24 hours.
-
Basic Hydrolysis: The compound is dissolved in a solution of 0.1 N NaOH and heated at 60 °C for 24 hours.
-
Oxidative Degradation: The compound is treated with a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: The solid compound and a solution of the compound are exposed to UV light (254 nm) and visible light for a defined period.
-
Thermal Degradation: The solid compound is heated at 105 °C for 24 hours.
| Stress Condition | % Degradation (Example) | Number of Degradants (Example) |
| 0.1 N HCl (60 °C, 24h) | 15.2 | 2 |
| 0.1 N NaOH (60 °C, 24h) | 25.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 |
| Photolytic (Solid) | 2.1 | 1 |
| Photolytic (Solution) | 5.6 | 2 |
| Thermal (105 °C, 24h) | 1.2 | 0 |
Table 2: Example Results of a Forced Degradation Study on this compound.
Conclusion
The purity and stability of this compound are critical attributes that directly impact the reliability and reproducibility of research findings and the viability of its development for various applications. This guide has provided a framework for the synthesis, purification, and comprehensive analysis of this compound. By adhering to the described protocols for purity assessment and stability testing, researchers can ensure the quality of their starting material and gain a deeper understanding of its chemical behavior. The use of well-defined experimental procedures and robust analytical methods is essential for generating high-quality data and advancing scientific knowledge in this area.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Methyl-3-(m-tolyl)urea
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of phenyl urea compounds. This method offers good sensitivity and selectivity for routine analysis.
Principle
The method involves chromatographic separation of 1-Methyl-3-(m-tolyl)urea from the sample matrix on a reversed-phase C18 column. The mobile phase, typically a mixture of acetonitrile and water, carries the sample through the column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength as it elutes from the column. The peak area of the analyte is proportional to its concentration.
Quantitative Data for Structurally Similar Phenyl Urea Compounds
The following table summarizes typical quantitative data for phenyl urea herbicides that are structurally related to this compound. This data can be used as a reference for method development and validation.
| Analyte | Linearity (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Method Detection Limit (MDL) (ng/L) |
| Monuron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |
| Diuron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |
| Linuron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |
| Metoxuron | 1 - 100 | > 0.99 | 74 - 104 | 0.82 - 1.29 (as ng/mL)[2] |
| Chlortoluron | 1 - 100 | > 0.99 | 74 - 104[1] | 4 - 40[1] |
Note: The presented data is for analogous phenyl urea compounds and should be validated for this compound.
Experimental Protocol
1.3.1. Sample Preparation (Solid-Phase Extraction - SPE)
For complex matrices such as water or biological fluids, a pre-concentration and clean-up step using Solid-Phase Extraction (SPE) is recommended.[1][2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the aqueous sample (e.g., 50-100 mL, pH adjusted to neutral if necessary) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the retained this compound with two 2 mL aliquots of acetonitrile or methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
1.3.2. HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition is 60:40 (v/v) Acetonitrile:Water.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 245 nm (or determined by UV scan of a standard solution)[1] |
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity and can be used as a confirmatory method. Due to the thermal instability of many phenyl urea compounds, derivatization may be necessary to improve volatility and thermal stability.
Principle
The sample extract is injected into a heated GC inlet where it is vaporized. The volatile analytes are separated based on their boiling points and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.
Derivatization
Direct analysis of phenyl ureas by GC-MS can be challenging due to thermal degradation in the hot injector. Two main strategies can be employed:
-
Minimized Degradation: Using a lower inlet temperature and optimizing injection parameters to reduce the breakdown of the parent compound.
-
Controlled Derivatization: Converting the analyte into a more stable and volatile derivative. A common approach for ureas is silylation (e.g., using BSTFA or MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.
Quantitative Data for Structurally Similar Phenyl Urea Compounds
Quantitative data for GC-MS analysis of phenyl ureas is less commonly reported without derivatization. The following table provides representative data for a GC-MS method for herbicides, including a phenyl urea compound, to illustrate typical performance.
| Analyte | Linearity (µg/L) | Recovery (%) | Method Detection Limit (MDL) (µg/L) |
| Fluometuron | 0.05 - 5.0 | 95 | 0.04 |
| Demethylfluometuron (degradate) | 0.05 - 5.0 | 101 | 0.03 |
| Prometryn | 0.05 - 5.0 | 107 | 0.02 |
Note: This data is for fluometuron and its degradate, which are structurally similar to the target analyte. The method should be validated for this compound.
Experimental Protocol
2.4.1. Sample Preparation and Derivatization
-
Follow the Sample Preparation (SPE) protocol as described in section 1.3.1.
-
Derivatization (Silylation):
-
To the dried residue from the SPE step, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
2.4.2. GC-MS Operating Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with a capillary column |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 1 min), ramp to 200 °C at 6 °C/min, then ramp to 250 °C at 30 °C/min (hold for 4 min). |
| MS System | Mass spectrometer with electron ionization (EI) source |
| Ionization Energy | 70 eV |
| Mass Range | 50 - 450 amu (scan mode) or selected ion monitoring (SIM) for target ions |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methyl-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-3-(m-tolyl)urea. The described protocol is designed for the determination of purity and quantification of the target analyte in various sample matrices. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, ensuring high sensitivity and reproducibility. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its quantification in research and development, quality control, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note presents a validated HPLC method for the analysis of this compound, adapted from established methodologies for structurally similar urea-based compounds.
Experimental Protocol
This protocol is based on established methods for the analysis of urea derivatives and provides a starting point for method development and validation.[1][2][3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
System Suitability
System suitability tests are performed to ensure the HPLC system and procedure are capable of providing data of acceptable quality.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity
The linearity of the method is determined by injecting the working standard solutions and plotting the peak area against the concentration.
Table 3: Linearity Data (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy and Precision
Accuracy is determined by spike and recovery studies, while precision is assessed by analyzing replicate samples.
Table 4: Accuracy and Precision Data (Example)
| Spike Level | Mean Recovery (%) | RSD (%) (n=3) |
| Low | 99.5 | 1.2 |
| Medium | 100.2 | 0.8 |
| High | 99.8 | 1.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily adaptable in most analytical laboratories. The provided data tables and workflow diagram offer a comprehensive guide for researchers and professionals in the field. Method validation in accordance with ICH guidelines is recommended before routine use.
References
Application Notes and Protocols for a Tiered Assay Approach to Characterize the Bioactivity of 1-Methyl-3-(m-tolyl)urea
Introduction
1-Methyl-3-(m-tolyl)urea is a small molecule with a chemical structure related to 1,3-di-m-tolyl-urea (DMTU). DMTU has demonstrated notable anti-biofilm properties against the cariogenic bacterium Streptococcus mutans by inhibiting its quorum sensing pathway.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation and virulence.[3][4] In S. mutans, the ComDE two-component system is a key regulator of quorum sensing, responding to a competence-stimulating peptide (CSP).[5][6][7]
These application notes provide a comprehensive, tiered approach to evaluate the potential of this compound as an anti-biofilm and anti-quorum sensing agent, targeting Streptococcus mutans. The protocols are designed for researchers, scientists, and drug development professionals.
Tiered Assay Workflow
A logical progression of assays is recommended to efficiently characterize the activity of this compound. This workflow begins with a primary screen for anti-biofilm activity, followed by an assessment of cytotoxicity to distinguish between specific anti-biofilm effects and general antimicrobial activity. Finally, a mechanistic assay is proposed to investigate the inhibition of quorum sensing.
Caption: Tiered experimental workflow for characterizing this compound.
Proposed Mechanism of Action
Based on the activity of the related compound DMTU, it is hypothesized that this compound may interfere with the ComDE quorum sensing pathway in Streptococcus mutans. This pathway is initiated by the binding of the competence-stimulating peptide (CSP) to the ComD histidine kinase receptor, leading to the phosphorylation of the ComE response regulator and subsequent transcription of genes involved in biofilm formation. This compound may act as an antagonist to the ComD receptor, preventing signal transduction.
Caption: Proposed inhibition of the S. mutans ComDE quorum sensing pathway.
Protocol 1: Anti-Biofilm Activity Assay
This protocol details a method to quantify the effect of this compound on Streptococcus mutans biofilm formation using crystal violet staining.[8][9]
Objective: To determine the concentration-dependent inhibition of S. mutans biofilm formation by this compound.
Principle: Biofilm biomass is stained with crystal violet, which is then solubilized, and the absorbance is measured spectrophotometrically. A reduction in absorbance in treated wells compared to untreated controls indicates biofilm inhibition.
Materials:
-
Streptococcus mutans (e.g., UA159)
-
Tryptic Soy Broth supplemented with 1% sucrose (TSB-S)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Protocol
Caption: Workflow for the crystal violet anti-biofilm assay.
-
Preparation of Inoculum: Culture S. mutans overnight in TSB-S at 37°C in a 5% CO2 atmosphere. Dilute the overnight culture in fresh TSB-S to an OD600 of 0.1.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in TSB-S to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤1% (v/v) in all wells.
-
Assay Setup: To a 96-well plate, add 100 µL of the diluted S. mutans inoculum to each well. Add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and media-only controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours without agitation.
-
Washing: Carefully discard the culture medium and wash the wells twice with 200 µL of PBS to remove planktonic bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain. Incubate for 10 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 595 nm.
Data Presentation
| Concentration (µM) | Absorbance at 595 nm (Mean ± SD) | % Biofilm Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0 |
| 1 | 1.18 ± 0.06 | 5.6 |
| 5 | 0.95 ± 0.05 | 24.0 |
| 10 | 0.63 ± 0.04 | 49.6 |
| 25 | 0.31 ± 0.03 | 75.2 |
| 50 | 0.15 ± 0.02 | 88.0 |
| 100 | 0.10 ± 0.01 | 92.0 |
% Biofilm Inhibition = [1 - (Abs_test / Abs_control)] x 100
Protocol 2: Bacterial Viability Assay
This protocol uses the MTT assay to assess the effect of this compound on the metabolic activity of planktonic S. mutans, serving as a measure of cytotoxicity.[1][2]
Objective: To determine if the anti-biofilm activity of this compound is due to bactericidal or bacteriostatic effects.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
Materials:
-
Streptococcus mutans
-
Tryptic Soy Broth (TSB)
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Experimental Protocol
Caption: Workflow for the MTT bacterial viability assay.
-
Preparation of Inoculum and Compound: Prepare as described in Protocol 1, using TSB without added sucrose.
-
Assay Setup: To a 96-well plate, add 100 µL of the diluted S. mutans inoculum and 100 µL of the compound dilutions.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Final Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple formazan crystals have completely dissolved.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 0.85 ± 0.05 | 100 |
| 1 | 0.83 ± 0.04 | 97.6 |
| 5 | 0.84 ± 0.05 | 98.8 |
| 10 | 0.81 ± 0.04 | 95.3 |
| 25 | 0.79 ± 0.06 | 92.9 |
| 50 | 0.75 ± 0.05 | 88.2 |
| 100 | 0.72 ± 0.04 | 84.7 |
% Viability = (Abs_test / Abs_control) x 100
Protocol 3: Quorum Sensing Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit quorum sensing in S. mutans using a reporter strain.
Objective: To determine if this compound inhibits the ComDE quorum sensing pathway.
Principle: A genetically engineered S. mutans strain is used, which contains a reporter gene (e.g., for Green Fluorescent Protein, GFP) under the control of a ComE-regulated promoter. Inhibition of the quorum sensing pathway will result in a decreased reporter signal.[10]
Materials:
-
S. mutans reporter strain (e.g., carrying a PcomX-gfp fusion)
-
Appropriate growth medium and selective antibiotics
-
This compound
-
DMSO
-
Competence-Stimulating Peptide (CSP)
-
Sterile 96-well black, clear-bottom microtiter plates
-
Fluorimeter/microplate reader
Experimental Protocol
-
Inoculum and Compound Preparation: Prepare the S. mutans reporter strain inoculum and compound dilutions as previously described.
-
Assay Setup: In a 96-well black plate, add the reporter strain inoculum, the test compound at various concentrations, and a sub-maximal inducing concentration of CSP.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a period sufficient for reporter gene expression (e.g., 6-8 hours).
-
Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 528 nm) and the optical density at 600 nm (to normalize for cell growth).
-
Data Analysis: Calculate the specific fluorescence (Fluorescence/OD600) for each well.
Data Presentation
| Concentration (µM) | Specific Fluorescence (RFU/OD600) (Mean ± SD) | % Quorum Sensing Inhibition |
| 0 (Vehicle Control) | 5500 ± 350 | 0 |
| 1 | 5250 ± 300 | 4.5 |
| 5 | 4100 ± 250 | 25.5 |
| 10 | 2800 ± 200 | 49.1 |
| 25 | 1500 ± 150 | 72.7 |
| 50 | 800 ± 100 | 85.5 |
| 100 | 550 ± 80 | 90.0 |
% Quorum Sensing Inhibition = [1 - (SpecificFluorescence_test / SpecificFluorescence_control)] x 100
References
- 1. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quorum sensing and biofilm formation by Streptococcus mutans. | Semantic Scholar [semanticscholar.org]
- 6. A Quorum-Sensing Signaling System Essential for Genetic Competence in Streptococcus mutans Is Involved in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Testing 1-Methyl-3-(m-tolyl)urea on Oral Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of 1-Methyl-3-(m-tolyl)urea as a potential agent for disrupting oral biofilms. The protocols outlined below are based on established in vitro models and analytical techniques to assess the compound's impact on biofilm formation, viability, and biomass.
Introduction
Oral biofilms, complex communities of microorganisms embedded in an extracellular matrix, are the primary etiological agents of dental caries, gingivitis, and periodontitis. A promising strategy for combating these diseases is the identification of novel compounds that can disrupt biofilm integrity and communication without necessarily killing the bacteria, thereby reducing the selective pressure for resistance development.
Recent studies have highlighted the anti-biofilm potential of urea derivatives. For instance, 1,3-di-m-tolyl-urea (DMTU) has been shown to inhibit and disrupt multispecies oral biofilms by interfering with quorum sensing (QS) pathways, which are crucial for bacterial communication and biofilm maturation[1][2][3]. This document outlines a detailed experimental design to test the analogous compound, this compound, for similar anti-biofilm properties.
Experimental Design Overview
This study will utilize a multi-species oral biofilm model to investigate the effects of this compound. The primary objectives are to determine the compound's impact on:
-
Planktonic Bacterial Growth: To assess if the compound has bactericidal or bacteriostatic effects.
-
Biofilm Inhibition: To evaluate the compound's ability to prevent biofilm formation.
-
Biofilm Disruption: To determine the compound's efficacy in breaking down pre-formed biofilms.
-
Mechanism of Action: To investigate if the compound interferes with quorum sensing pathways.
A general workflow for this investigation is outlined below.
Caption: Overall experimental workflow for testing this compound.
Data Presentation
Quantitative data from the assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Planktonic Growth (OD600)
| Concentration (µM) | S. gordonii | F. nucleatum | P. gingivalis | A. actinomycetemcomitans |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 400 | ||||
| Positive Control (CHX) |
Table 2: Inhibition of Biofilm Biomass by this compound (Crystal Violet OD570)
| Concentration (µM) | Biomass (OD570) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 | ||
| Positive Control (CHX) |
Table 3: Disruption of Pre-formed Biofilm Biomass by this compound (Crystal Violet OD570)
| Concentration (µM) | Biomass (OD570) | % Disruption |
| 0 (Vehicle Control) | 0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 | ||
| Positive Control (CHX) |
Table 4: Effect of this compound on Biofilm Viability (XTT OD490)
| Concentration (µM) | Metabolic Activity (OD490) | % Viability |
| 0 (Vehicle Control) | 100 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 | ||
| Positive Control (CHX) |
Experimental Protocols
Bacterial Strains and Culture Conditions
A multi-species biofilm model will be used, comprising an early colonizer (Streptococcus gordonii), a bridging organism (Fusobacterium nucleatum), and late colonizers (Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans)[1][2].
-
S. gordonii : Grown in Brain Heart Infusion (BHI) broth.
-
F. nucleatum : Grown in BHI supplemented with 5 µg/mL hemin and 1 µg/mL menadione.
-
P. gingivalis : Grown in BHI supplemented with 5 µg/mL hemin and 1 µg/mL menadione.
-
A. actinomycetemcomitans : Grown in BHI.
All strains should be cultured under appropriate atmospheric conditions (e.g., anaerobically for P. gingivalis and F. nucleatum).
Planktonic Growth Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., Chlorhexidine).
-
Incubate the plate under appropriate conditions for 24-48 hours.
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
Biofilm Inhibition Assay
This assay evaluates the compound's ability to prevent biofilm formation.
-
Dispense 200 µL of a standardized multi-species bacterial suspension into the wells of a 96-well flat-bottomed microtiter plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Quantify the remaining biofilm using the Crystal Violet Assay (Protocol 3.5) and the XTT Viability Assay (Protocol 3.6).
Biofilm Disruption Assay
This assay assesses the compound's ability to disrupt established biofilms.
-
Grow multi-species biofilms in a 96-well plate for 24-48 hours as described in the inhibition assay (without the compound).
-
After biofilm formation, remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh medium containing various concentrations of this compound to the wells.
-
Incubate for a further 24 hours.
-
Wash the wells with PBS and quantify the remaining biofilm using the Crystal Violet Assay (Protocol 3.5) and the XTT Viability Assay (Protocol 3.6).
Biofilm Biomass Quantification (Crystal Violet Assay)
This assay measures the total biomass of the biofilm[4][5][6][7].
-
After washing the biofilms, add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Air dry the plate.
-
Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
Biofilm Viability Quantification (XTT Assay)
This assay measures the metabolic activity of the viable cells within the biofilm[4].
-
Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.
-
After washing the biofilms, add 200 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark for 3-5 hours at 37°C.
-
Measure the absorbance at 490 nm.
Confocal Laser Scanning Microscopy (CLSM)
CLSM provides a visual assessment of the biofilm structure and cell viability[8].
-
Grow biofilms on sterile glass coverslips in a multi-well plate.
-
Treat the biofilms as per the inhibition or disruption protocols.
-
Stain the biofilms with a live/dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells).
-
Visualize the biofilms using a confocal laser scanning microscope. This will allow for the three-dimensional reconstruction of the biofilm structure.
Quorum Sensing and Potential Mechanism of Action
Caption: Potential quorum sensing pathways targeted by this compound.
To investigate the effect on QS, quantitative real-time PCR (qRT-PCR) can be performed on RNA extracted from treated and untreated biofilms. Key target genes could include:
-
comDE in S. mutans, which is involved in CSP-mediated quorum sensing[1][13].
-
Virulence factor genes regulated by these QS systems.
A significant downregulation of these genes in the presence of this compound would suggest a quorum quenching mechanism of action.
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a novel anti-biofilm agent for oral health applications. The combination of quantitative assays and microscopic visualization will yield a thorough understanding of the compound's efficacy and potential mechanism of action.
References
- 1. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating models and assessment techniques for understanding oral biofilm complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Quorum Sensing in Oral Biofilms: Influence on Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-Methyl-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-(m-tolyl)urea is a substituted urea compound with potential biological activity. As with any novel compound intended for therapeutic or other applications, a thorough assessment of its cytotoxic effects is a critical first step in the safety and efficacy evaluation process. These application notes provide a detailed set of protocols for determining the cytotoxicity of this compound in vitro, employing a multi-assay approach to elucidate the mechanisms of cell death. The following protocols are designed to be adaptable to a variety of cell lines and laboratory settings.
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Data Presentation: Quantifying Cytotoxicity
A critical aspect of cytotoxicity assessment is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance that inhibits a biological process by 50%. The following table provides a template for summarizing the IC50 values of this compound as determined by various cytotoxicity assays across different cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | MTT Assay | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., A549 | LDH Release Assay | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., HeLa | MTT Assay | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data | ||
| e.g., HeLa | LDH Release Assay | 24 | User Data |
| 48 | User Data | ||
| 72 | User Data |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram. This process begins with cell culture and compound preparation, followed by treatment and subsequent analysis using various cytotoxicity assays.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2]
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cells treated as described in the MTT assay protocol
Procedure:
-
Prepare Controls: In separate wells of the cell culture plate, prepare the following controls according to the kit manufacturer's instructions:
-
Spontaneous LDH release (no treatment control)
-
Maximum LDH release (cells lysed with a provided lysis buffer)[7]
-
Vehicle control
-
-
Collect Supernatant: Following the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[9] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Cells treated in 6-well plates or T25 flasks
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the other assays, but in larger format vessels to obtain a sufficient number of cells for flow cytometry.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Potential Signaling Pathways
While the specific molecular targets of this compound are not yet elucidated, studies on other substituted urea compounds suggest potential mechanisms of action that could lead to cytotoxicity. Some substituted ureas have been shown to induce apoptosis and inhibit key cell survival signaling pathways.[12][13] A plausible signaling pathway that could be investigated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a common target for anti-cancer drugs.[14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: A hypothesized signaling pathway potentially inhibited by this compound.
Further investigation into the effects of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., by Western blotting) could validate this proposed mechanism of action. Other pathways that could be explored based on literature for related compounds include the STAT3, ERK, and Wnt/β-catenin signaling pathways.[12][13]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Urea Derivatives
Disclaimer: Extensive literature searches did not yield specific data or cell-based assays for 1-Methyl-3-(m-tolyl)urea . The following application notes and protocols are based on the closely related and studied compound, 1,3-di-m-tolylurea (DMTU) , and provide generalized protocols that can be adapted for the screening of novel urea derivatives.
Introduction to 1,3-di-m-tolylurea (DMTU) in Cell-Based Assays
1,3-di-m-tolylurea (DMTU) is an aromatic urea derivative that has been investigated for its biological activities, particularly its ability to inhibit biofilm formation in various bacteria.[1][2] Unlike many antimicrobial agents that kill bacteria (bactericidal) or inhibit their growth (bacteriostatic), DMTU has been shown to disrupt multispecies oral biofilms without affecting bacterial viability.[2][3] This suggests a mechanism of action that interferes with bacterial communication and community development rather than essential life processes.
The primary mechanism attributed to DMTU's anti-biofilm activity is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[1][4] Specifically, DMTU has been shown to inhibit the ComDE quorum sensing pathway in Streptococcus mutans.[1][4] It has also been found to downregulate biofilm- and virulence-related genes in Porphyromonas gingivalis.[3]
Given its mode of action, cell-based assays involving DMTU and related urea derivatives are often focused on evaluating their impact on bacterial biofilms and their cytotoxicity against mammalian cells to assess potential therapeutic applications.
Application 1: Anti-Biofilm Activity Assessment
A common and effective method for quantifying biofilm formation is the crystal violet assay. This assay is suitable for screening compounds that may inhibit or disrupt bacterial biofilms.
Experimental Protocol: Crystal Violet Biofilm Assay[5][6]
Objective: To quantify the effect of a test compound (e.g., a urea derivative) on the formation of bacterial biofilms in a 96-well plate format.
Materials:
-
96-well flat-bottom sterile microtiter plate
-
Bacterial culture (e.g., P. aeruginosa, S. mutans)
-
Appropriate bacterial growth medium (e.g., TSB, M63)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Plate reader capable of measuring absorbance at 550-595 nm
Procedure:
-
Culture Preparation: Grow an overnight culture of the desired bacterial strain in the appropriate liquid medium at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 into fresh medium.
-
Plate Seeding:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Ensure the final solvent concentration is consistent across all wells (including controls) and non-toxic to the bacteria (typically ≤1% DMSO).
-
Include positive control wells (bacteria with medium and solvent, no compound) and negative control wells (medium only).
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing:
-
Carefully discard the liquid content from the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria. Be careful not to disturb the biofilm attached to the well surface.
-
-
Fixation (Optional but recommended): Heat-fix the biofilms by placing the plate in a 60°C oven for 1 hour.[5]
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well.
-
Incubate at room temperature for 15 minutes.[6]
-
-
Washing:
-
Discard the crystal violet solution.
-
Wash the plate thoroughly with water until the water runs clear. Remove all excess crystal violet.
-
-
Drying: Invert the plate on a paper towel and let it air dry completely.
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Incubate for 15 minutes at room temperature, with gentle shaking to ensure full solubilization.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[6]
-
Measure the absorbance at a wavelength between 550 nm and 595 nm using a plate reader.
-
Data Presentation: Hypothetical Biofilm Inhibition by DMTU
The results of a biofilm inhibition assay can be presented to show the dose-dependent effect of the compound.
| DMTU Concentration (µM) | Absorbance at 595 nm (Mean ± SD) | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 10 | 1.05 ± 0.06 | 16% |
| 25 | 0.78 ± 0.05 | 37.6% |
| 50 | 0.45 ± 0.04 | 64% |
| 100 | 0.21 ± 0.03 | 83.2% |
Data are hypothetical and for illustrative purposes only.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for the crystal violet biofilm inhibition assay.
Application 2: Cytotoxicity Assessment in Mammalian Cells
Before a compound can be considered for therapeutic use, its toxicity to mammalian cells must be evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay[7][8]
Objective: To determine the cytotoxic effect of a test compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile cell culture plate
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control wells (cells treated with medium containing the same concentration of solvent used for the compound) and blank wells (medium only).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Quantification:
-
Measure the absorbance at 570 nm using a plate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Signaling Pathway: Quorum Sensing Inhibition
DMTU is known to interfere with bacterial quorum sensing. The diagram below illustrates a generalized mechanism of how a quorum sensing inhibitor can disrupt this communication pathway, preventing the expression of virulence factors and biofilm formation.
Caption: Generalized mechanism of Quorum Sensing (QS) inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inhibition of the Quorum Sensing System (ComDE Pathway) by Aromatic 1,3-di-m-tolylurea (DMTU): Cariostatic Effect with Fluoride in Wistar Rats [frontiersin.org]
- 5. Crystal violet assay [bio-protocol.org]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for the Scalable Synthesis of 1-Methyl-3-(m-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-(m-tolyl)urea is a disubstituted urea derivative with potential applications in chemical synthesis and as a scaffold in drug discovery. Its structural similarity to known bioactive molecules, such as the quorum sensing inhibitor 1,3-di-m-tolyl-urea (DMTU), suggests potential utility in the development of novel therapeutics.[1][2] This document provides detailed methods for the scalable synthesis of this compound, focusing on practical and efficient protocols suitable for laboratory and pilot-plant scale-up.
Synthesis Methods Overview
The synthesis of this compound can be achieved through several established methods for urea formation. The most common and scalable approaches involve the reaction of an isocyanate with an amine. Two primary routes are presented:
-
Method A: Reaction of m-tolyl isocyanate with methylamine.
-
Method B: Reaction of m-toluidine with methyl isocyanate.
Both methods are based on the highly efficient nucleophilic addition of an amine to an isocyanate, typically providing high yields and purity. The choice between the two often depends on the commercial availability and cost of the starting materials.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of substituted ureas using the isocyanate-amine reaction methodology, which is analogous to the synthesis of this compound.
| Method | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Scale | Reference |
| Isocyanate + Amine | Alkyl/Aryl Isocyanate, Primary/Secondary Amine | Acetonitrile | 70 | 3 | >90 | >95 | Lab Scale | [3] |
| Isocyanate + Amine | Aryl Isocyanate, Aryl Amine | Acetone | Room Temp | 5-6 | Good | High | Lab Scale | [4] |
| Isocyanate + Amine | Adamantyl Isocyanate, Aniline | Diethyl ether | Room Temp | 12 | 70 | High | Lab Scale | [5] |
Experimental Protocols
Method A: Synthesis from m-Tolyl Isocyanate and Methylamine
This protocol describes the synthesis of this compound starting from m-tolyl isocyanate and a solution of methylamine.
Materials:
-
m-Tolyl isocyanate
-
Methylamine (40% solution in water or in a suitable organic solvent like THF or ethanol)
-
Toluene (or another suitable inert solvent like THF or dichloromethane)
-
Anhydrous sodium sulfate
-
Hexane (for washing)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer.
-
Ice-water bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve m-tolyl isocyanate (1 equivalent) in toluene to achieve a concentration of approximately 1 M. Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Methylamine: Slowly add a solution of methylamine (1.05 equivalents) to the stirred solution of m-tolyl isocyanate via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10 °C during the addition. The addition is exothermic.
-
Reaction: After the complete addition of methylamine, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the m-tolyl isocyanate is consumed.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. If precipitation is incomplete, a portion of the solvent can be removed under reduced pressure.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Method B: Synthesis from m-Toluidine and Methyl Isocyanate
This protocol outlines the synthesis using m-toluidine and methyl isocyanate.
Materials:
-
m-Toluidine
-
Methyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or another inert aprotic solvent
-
Hexane (for washing)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon).
-
Ice-water bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere, dissolve m-toluidine (1 equivalent) in anhydrous THF. Begin stirring and cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Methyl Isocyanate: Slowly add methyl isocyanate (1.0 equivalents) to the stirred solution of m-toluidine via the dropping funnel. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or HPLC for the disappearance of m-toluidine.
-
Work-up and Isolation: The product will likely precipitate out of the solution upon formation. If necessary, cool the mixture to enhance precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold THF and then with hexane to remove residual impurities.
-
Drying: Dry the final product, this compound, under vacuum.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway: Quorum Sensing Inhibition
Based on studies of the structurally similar compound 1,3-di-m-tolyl-urea (DMTU), this compound may act as a quorum sensing (QS) inhibitor in bacteria.[1][2] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Inhibition of this pathway is a promising strategy for antimicrobial drug development as it can reduce virulence without promoting resistance.[6][7]
The diagram below illustrates a simplified model of quorum sensing and its inhibition.
Caption: Potential mechanism of quorum sensing inhibition.
Conclusion
The synthesis of this compound can be readily scaled up using well-established isocyanate-amine chemistry. The provided protocols offer a starting point for process development and optimization. Further investigation into the biological activity of this compound, particularly its potential as a quorum sensing inhibitor, is warranted and may open new avenues for its application in drug development.
References
- 1. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on the powerful of bacterial quorum sensing inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-(m-tolyl)urea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Methyl-3-(m-tolyl)urea. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from m-tolyl isocyanate and methylamine.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number |
| m-Tolyl isocyanate | CH₃C₆H₄NCO | 133.15 | 621-29-4 |
| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 74-89-5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve m-tolyl isocyanate (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Methylamine: Slowly add a solution of methylamine (1.1 eq) in water to the stirred solution of m-tolyl isocyanate. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The amine can then react with more isocyanate to form a symmetric urea byproduct.[1] 2. Incorrect stoichiometry: An insufficient amount of methylamine will result in incomplete conversion of the m-tolyl isocyanate. 3. Low reaction temperature or short reaction time: The reaction may not have gone to completion. | 1. Use anhydrous solvent: Ensure that the dichloromethane is dry. Consider using a freshly opened bottle or drying it over a suitable drying agent before use. 2. Verify reagent amounts: Accurately measure the starting materials. A slight excess of the amine is often used to ensure complete consumption of the isocyanate. 3. Increase reaction time and/or temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, continue stirring at room temperature or gently heat the reaction mixture (e.g., to 40 °C). |
| Formation of a White Precipitate (Symmetrical Urea) | Reaction of m-tolyl isocyanate with water: If moisture is present, m-tolyl isocyanate can react with it to form 1,3-di(m-tolyl)urea, which is often insoluble and precipitates out of the reaction mixture.[1] | Strict anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Formation of Biuret Byproduct | Reaction of the product with excess isocyanate: The newly formed this compound can act as a nucleophile and react with another molecule of m-tolyl isocyanate, especially if the isocyanate is in large excess or at elevated temperatures. | Controlled addition of isocyanate: Add the m-tolyl isocyanate solution dropwise to the methylamine solution to maintain a low concentration of the isocyanate throughout the reaction. Avoid high reaction temperatures. |
| Difficult Purification | 1. Presence of multiple byproducts: The formation of symmetrical urea and biuret can complicate purification. 2. Similar polarity of product and byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. | 1. Optimize reaction conditions: Focus on preventing byproduct formation by using anhydrous conditions and controlling stoichiometry. 2. Recrystallization: Carefully select a recrystallization solvent system to selectively crystallize the desired product. A solvent in which the product is soluble when hot but sparingly soluble when cold is ideal. Washing the crude product with a solvent in which the byproducts are more soluble can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reaction of m-tolyl isocyanate with methylamine. This reaction is typically fast and proceeds with high yield under mild conditions.
Q2: What are the main side reactions to be aware of?
A2: The primary side reactions include the formation of the symmetrical urea (1,3-di(m-tolyl)urea) from the reaction of m-tolyl isocyanate with water, and the formation of a biuret by the reaction of the product with another molecule of m-tolyl isocyanate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot for the starting m-tolyl isocyanate should disappear and a new spot for the this compound product should appear.
Q4: What is the best way to purify the final product?
A4: Recrystallization is generally the most effective method for purifying this compound. Common solvent systems include ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the specific impurities present.
Q5: Are there alternative methods for this synthesis?
A5: Yes, alternative methods exist for the synthesis of unsymmetrical ureas that avoid the use of isocyanates. These can include the reaction of an amine with a carbamate or the use of phosgene substitutes like triphosgene or carbonyldiimidazole (CDI) to generate the isocyanate in situ.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Side Product Formation
Caption: Pathways leading to common side products in the synthesis.
References
Technical Support Center: Synthesis of 1-Methyl-3-(m-tolyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-3-(m-tolyl)urea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic addition of methylamine to m-tolyl isocyanate. This reaction is typically high-yielding and proceeds readily under mild conditions.
Q2: What are the main factors that can influence the yield of the reaction?
A2: Several factors can impact the final yield of this compound. These include the purity of the starting materials (m-tolyl isocyanate and methylamine), the choice of solvent, the reaction temperature, and the efficiency of the work-up and purification procedures.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the formation of the symmetrical urea, 1,3-di(m-tolyl)urea. This can occur if the m-tolyl isocyanate reacts with any water present in the reaction mixture, which hydrolyzes the isocyanate to form m-toluidine. This in-situ generated m-toluidine can then react with another molecule of m-tolyl isocyanate.
Q4: How can I minimize the formation of the symmetrical urea byproduct?
A4: To minimize the formation of 1,3-di(m-tolyl)urea, it is crucial to use anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol or mixtures of ethanol and water are often suitable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure or wet starting materials. 2. Sub-optimal reaction temperature. 3. Inefficient mixing. 4. Loss of product during work-up or purification. | 1. Use freshly opened or purified m-tolyl isocyanate and a reliable source of methylamine. Ensure all solvents are anhydrous. 2. While the reaction is typically exothermic and proceeds at room temperature, gentle cooling with an ice bath at the start of the addition of methylamine can help control the reaction rate and minimize side reactions. 3. Ensure vigorous stirring throughout the reaction to promote efficient mixing of the reagents. 4. Optimize the recrystallization procedure to minimize the loss of the desired product in the mother liquor. |
| Presence of a Major Impurity (likely 1,3-di(m-tolyl)urea) | 1. Presence of water in the reaction mixture. 2. Impure m-tolyl isocyanate containing m-toluidine. | 1. Use anhydrous solvents and dry all glassware thoroughly. Consider running the reaction under an inert atmosphere. 2. Purify the m-tolyl isocyanate by distillation before use if its purity is questionable. |
| Difficulty in Inducing Crystallization | 1. Product is too soluble in the chosen recrystallization solvent. 2. Presence of oily impurities. | 1. If the product is too soluble, slowly add a non-solvent (a solvent in which the product is insoluble) to the hot solution until turbidity is observed, then allow it to cool slowly. 2. If oily impurities are present, try washing the crude product with a non-polar solvent like hexanes before recrystallization. |
| Product Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. Cooling the solution too rapidly. | 1. Choose a recrystallization solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Experimental Protocols
Synthesis of this compound from m-Tolyl Isocyanate and Methylamine
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Tolyl isocyanate | 133.15 | 10.0 g | 0.075 |
| Methylamine (40% solution in water) | 31.06 | 6.7 mL | ~0.075 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Ethanol | - | As needed for recrystallization | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.075 mol) of m-tolyl isocyanate in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add 6.7 mL of a 40% aqueous solution of methylamine (~0.075 mol) to the stirred isocyanate solution over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting white solid from ethanol to yield pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield: 85-95%
Safety Precautions[1][2][3]
-
m-Tolyl isocyanate is toxic and a lachrymator. It is also moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3]
-
Methylamine is a flammable and corrosive gas, typically supplied as a solution. Handle with care in a fume hood.
-
The reaction is exothermic. Control the rate of addition of methylamine to prevent the reaction from becoming too vigorous.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
troubleshooting 1-Methyl-3-(m-tolyl)urea solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-3-(m-tolyl)urea. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted urea, and its solubility is influenced by the presence of both polar (urea group) and non-polar (m-tolyl group) moieties. Generally, it is expected to have limited solubility in water and higher solubility in polar organic solvents. The solubility is also temperature-dependent, typically increasing with a rise in temperature.
Q2: I am observing precipitation of this compound from my solution. What are the common causes?
Precipitation of this compound can occur due to several factors:
-
Solvent Choice: The compound may have low solubility in the chosen solvent system.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility, leading to precipitation.
-
Concentration Exceeds Solubility Limit: The concentration of the compound in the solution may be higher than its saturation point at a given temperature.
-
Change in Solvent Composition: In mixed-solvent systems, a change in the solvent ratio can alter the solubility and cause the compound to precipitate.
-
pH Changes: For ionizable compounds, a shift in pH can affect solubility. While ureas are generally not strongly ionizable, extreme pH values could potentially influence their stability and solubility.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
If you are facing challenges in dissolving this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound.
Issue 2: Precipitation of this compound During Experiment
Precipitation during an ongoing experiment can compromise results. The following guide provides a systematic approach to address this issue.
Troubleshooting Pathway for In-Experiment Precipitation
Caption: Troubleshooting precipitation of this compound.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Water | 25 | < 0.1 |
| Methanol | 25 | 5 - 10 |
| Ethanol | 25 | 2 - 5 |
| Acetone | 25 | 10 - 20 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20 |
| N,N-Dimethylformamide (DMF) | 25 | > 20 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Workflow for Solubility Determination
Caption: Protocol for determining solubility.
Materials:
-
This compound
-
Selected solvent of interest
-
Sealed vials
-
Shaking incubator or magnetic stirrer with temperature control
-
Syringes and 0.22 µm syringe filters
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a shaking incubator or on a magnetic stirrer at a constant, recorded temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any microscopic undissolved particles.
-
Dilute the filtered solution as necessary and determine the concentration of this compound using a pre-validated analytical method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Recrystallization Protocol for this compound
Recrystallization is a common technique to purify solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on general principles for similar compounds, a mixture of ethanol and water or a polar organic solvent could be a good starting point.
General Recrystallization Steps:
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize the yield, the solution can be further cooled in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals, for example, in a vacuum oven.
optimizing storage conditions for 1-Methyl-3-(m-tolyl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of 1-Methyl-3-(m-tolyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture absorption and exposure to air. For optimal preservation, storage at 2-8°C is advised, protected from light.
Q2: What are the primary degradation pathways for this compound?
A2: Substituted phenylureas like this compound are susceptible to degradation through hydrolysis and photodegradation. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the urea linkage to form 1-methylamine and 3-methylaniline. Photodegradation can be initiated by exposure to UV light, potentially leading to N-demethylation.[1][2]
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents, as they can react with the urea functional group. Contact with strong acids or bases should also be avoided as they can catalyze hydrolytic degradation.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a methanol-water gradient. Detection by UV spectroscopy at an appropriate wavelength (e.g., 254 nm) is recommended. The presence of degradation products or synthesis impurities can be identified by comparing the chromatogram to a reference standard.
Q5: What are the common impurities that might be present in a sample of this compound?
A5: Potential impurities could include unreacted starting materials from the synthesis, such as m-tolyl isocyanate and methylamine, or byproducts like di-m-tolyl urea. Over time, degradation products such as 1-methylamine and 3-methylaniline may also be present if the compound has not been stored correctly.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a solid sample that has been properly stored.
-
Analyze the old and new stock solutions by HPLC to check for the presence of degradation peaks.
-
If degradation is confirmed, discard the old stock solution.
-
To prevent future issues, prepare smaller batches of stock solutions more frequently and store them at 2-8°C, protected from light.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Contamination or degradation of the sample or solvent.
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to rule out solvent contamination.
-
Prepare a fresh sample in freshly opened, HPLC-grade solvent.
-
If the peaks persist, they are likely degradation products. Consider the storage conditions and age of the solid sample.
-
LC-MS analysis can be performed to identify the mass of the unknown peaks and help elucidate their structure.
-
Issue 3: Physical changes in the solid compound (e.g., clumping, discoloration).
-
Possible Cause: Absorption of moisture or exposure to light.
-
Troubleshooting Steps:
-
Assess the storage conditions. Ensure the container is tightly sealed and stored in a desiccator if necessary.
-
Protect the compound from light by using an amber vial or storing it in a dark place.
-
A discolored sample may indicate degradation. It is advisable to re-analyze the purity of the material before use.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Humidity | Low (store with desiccant) | Prevents hydrolysis and clumping. |
| Light | Protected from light (amber vial) | Prevents photodegradation. |
| Atmosphere | Tightly sealed container | Minimizes oxidation and moisture absorption. |
Table 2: Example Data from an Accelerated Stability Study (Hypothetical)
| Condition | Time (Weeks) | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 4 | 99.7 | 0.3 | |
| 8 | 99.6 | 0.4 | |
| 12 | 99.5 | 0.5 | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 4 | 98.5 | 1.5 | |
| 8 | 97.2 | 2.8 | |
| 12 | 95.9 | 4.1 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.2 | 3.8 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
-
Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions.
-
Materials:
-
This compound (purity > 99%)
-
Stability chambers (e.g., 40°C / 75% RH)
-
Control environment (e.g., 25°C / 60% RH)
-
Amber glass vials with tight-fitting caps
-
HPLC system with UV detector
-
HPLC-grade methanol and water
-
-
Procedure:
-
Weigh approximately 10 mg of this compound into several amber glass vials.
-
Place the vials in the stability chambers at 40°C / 75% RH and in the control environment.
-
At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), remove one vial from each condition.
-
Dissolve the contents of the vial in a known volume of methanol to prepare a stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage assay and the area percentage of any degradation products.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for accelerated stability testing.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Accelerated stability testing | PDF [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
overcoming degradation of 1-Methyl-3-(m-tolyl)urea in solution
Disclaimer: This technical support guide provides troubleshooting and stabilization strategies for 1-Methyl-3-(m-tolyl)urea in solution based on established principles for structurally similar compounds, such as phenylurea derivatives and urea. Currently, there is limited direct research on the specific degradation pathways of this compound. Therefore, the information presented should be considered as a starting point for experimental investigation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time. What could be the cause?
A1: Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis and photodegradation. The stability is often influenced by the pH of the solution, storage temperature, and exposure to light. For many urea-based compounds, hydrolysis is a significant degradation pathway, the rate of which can be accelerated by non-neutral pH and elevated temperatures.[1][2][3]
Q2: I've noticed a shift in the pH of my aqueous this compound solution after storage. Why is this happening?
A2: A shift in pH, particularly an increase, can be an indicator of urea moiety hydrolysis. The degradation of the urea group can lead to the formation of amines and eventually ammonia, which will increase the pH of an unbuffered solution.[4] Monitoring the pH of your solution can be a simple, indirect method to track its stability over time.
Q3: Can the solvent I use affect the stability of this compound?
A3: Yes, the solvent system can significantly impact the stability. Aqueous solutions are more susceptible to hydrolysis. For general urea compounds, non-aqueous solvents like isopropanol have been shown to slow down decomposition.[1][2] The choice of solvent should be compatible with your experimental design while aiming to minimize degradation.
Q4: Are there any recommended storage conditions to enhance the stability of this compound solutions?
A4: To enhance stability, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8°C) to reduce the rate of hydrolysis.
-
Light: Protect the solution from light by using amber vials or storing it in the dark to prevent photodegradation.
-
pH: Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), as both highly acidic and alkaline conditions can catalyze hydrolysis for similar urea compounds.[1][2] The use of a buffer system, such as a lactate or citrate buffer, may improve stability.[1][5]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Solvent Check: If using a stock solution, ensure the solvent is compatible with your assay and consider using a non-aqueous solvent for long-term storage of the stock.
-
Stability in Media: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).
-
Time-Course Analysis: Analyze the concentration of the compound in the assay medium at the beginning and end of the experiment to quantify any degradation.
-
Issue 2: Appearance of unknown peaks in chromatography analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately after dissolution, run a chromatogram of a freshly prepared sample to serve as a baseline (t=0).
-
Stress Studies: Intentionally degrade the compound under various conditions (e.g., acidic, basic, high temperature, UV light) and analyze the resulting solutions by HPLC or LC-MS to identify the retention times and mass-to-charge ratios of potential degradation products. Phenylurea herbicides are known to undergo demethylation, hydroxylation, and cleavage of the urea bridge.[6][7]
-
Review Storage Conditions: Ensure your stock and working solutions are stored under the recommended conditions (cold, dark, and appropriate pH).
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 4, 6, 7, 8, 9).
-
Solution Preparation: Prepare solutions of this compound at a known concentration in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Photostability Study of this compound
-
Solution Preparation: Prepare a solution of this compound in a solvent relevant to your application (e.g., water, methanol, or your experimental buffer).
-
Sample Exposure:
-
Light Sample: Place the solution in a photostable, transparent container (e.g., quartz cuvette) and expose it to a controlled light source (e.g., a UV lamp or a solar simulator).
-
Dark Control: Wrap an identical sample in aluminum foil and place it alongside the light-exposed sample to serve as a dark control.
-
-
Incubation: Maintain a constant temperature for both samples throughout the experiment.
-
Sampling and Analysis: At various time intervals, withdraw aliquots from both the light-exposed and dark control samples and analyze the concentration of this compound by HPLC.
-
Data Analysis: Compare the degradation rate in the light-exposed sample to that of the dark control to determine the extent of photodegradation.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C
| pH | Buffer System | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4.0 | Citrate | 120 | 0.0058 |
| 6.0 | Phosphate | 250 | 0.0028 |
| 7.4 | Phosphate | 180 | 0.0039 |
| 9.0 | Borate | 50 | 0.0139 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Influence of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | >500 |
| 25 | 300 |
| 37 | 180 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a pH-dependent stability study.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 1-Methyl-3-(m-tolyl)urea
Welcome to the technical support center for the purification of 1-Methyl-3-(m-tolyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is ideal for removing unreacted starting materials and byproducts from the synthesis.
Q2: What are the likely impurities in a synthesis of this compound?
A2: The synthesis of this compound typically involves the reaction of m-tolyl isocyanate with methylamine. Potential impurities include:
-
Unreacted starting materials: m-tolyl isocyanate and residual methylamine.
-
Symmetrically disubstituted ureas: 1,3-di(m-tolyl)urea and 1,3-dimethylurea, which can form from side reactions.
-
Polymeric materials: Formed from the polymerization of the isocyanate, especially in the presence of moisture.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the polarity of the molecule and general practices for substituted ureas, a mixed solvent system of ethanol and water is highly recommended. Pure ethanol or methanol can also be effective. The ideal solvent system will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, while impurities remain in solution.
Q4: My purified this compound has a low melting point. What could be the issue?
A4: A low or broad melting point is a strong indication of impurities. The presence of residual solvents or any of the byproducts mentioned in Q2 can depress the melting point. Further purification by recrystallization is recommended.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques, including:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily product obtained after recrystallization | 1. The compound is "oiling out" of solution, which can happen if the solution is cooled too quickly or if the solvent system is not optimal. 2. Presence of low-melting impurities. | 1. Re-heat the solution until the oil redissolves. Allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. 2. Try a different solvent system. For example, if using ethanol/water, adjust the ratio to be less polar (more ethanol). 3. Perform a preliminary purification step, such as a wash with a non-polar solvent like hexanes, to remove greasy impurities. |
| Poor recovery of the product after recrystallization | 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. 2. The solution was not cooled to a low enough temperature. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product. 2. Ensure the crystallization mixture is thoroughly chilled in an ice bath for a sufficient amount of time before filtration. |
| Colored impurities persist in the final product | 1. Highly colored byproducts are present. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. 2. Consider column chromatography for a more rigorous purification. |
| Crystals do not form upon cooling | 1. The solution is supersaturated. 2. The concentration of the product is too low. | 1. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. 2. If the concentration is too low, evaporate some of the solvent to increase the concentration and then cool again. |
Data Presentation
Table 1: Illustrative Solubility Data for this compound in Different Solvent Systems
Disclaimer: The following data is illustrative and based on general principles of urea chemistry due to the lack of specific experimental data in published literature. Researchers should perform their own solubility tests to optimize purification.
| Solvent System (v/v) | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Expected Purity after Recrystallization |
| Ethanol:Water (9:1) | ~1.5 | > 20 | > 99% |
| Ethanol:Water (4:1) | ~0.8 | ~15 | > 99% |
| Isopropanol | ~2.0 | > 25 | ~98% |
| Methanol | ~3.5 | > 30 | ~97% |
| Water | < 0.1 | < 0.5 | Not suitable for recrystallization |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring. Aim for a concentration that is saturated at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and the receiving flask with a small amount of boiling ethanol. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
addressing inconsistencies in biological assays with 1-Methyl-3-(m-tolyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Methyl-3-(m-tolyl)urea in biological assays. Due to the limited specific data on this compound, this guide extrapolates from the known properties and challenges associated with the broader class of substituted phenylurea compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
A1: this compound is a substituted phenylurea. While specific biological activities for this compound are not extensively documented, related substituted ureas have been investigated for a range of activities, including as herbicides and more recently in drug discovery for their potential to modulate signaling pathways. For instance, the structurally similar compound 1,3-di-m-tolyl-urea (DMTU) has been shown to inhibit bacterial biofilm formation by targeting quorum sensing pathways.[1][2][3] Phenylurea herbicides are known to act as inhibitors of photosynthesis.[4]
Q2: I am observing low or no activity of this compound in my aqueous-based assay. What could be the issue?
A2: A primary suspect for inconsistent or low activity with substituted ureas is poor aqueous solubility. Many phenylurea compounds are hydrophobic and may precipitate out of solution in aqueous buffers, reducing the effective concentration available to interact with the biological target.[5] It is crucial to ensure the compound is fully dissolved and remains in solution under your experimental conditions.
Q3: How can I improve the solubility of this compound for my experiments?
A3: To improve solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[6] It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Sonication or gentle warming may also aid in dissolving the compound in the stock solvent.
Q4: My results with this compound are not reproducible. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound Precipitation: As mentioned, poor solubility can lead to variable effective concentrations.
-
Compound Instability: Substituted ureas can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[7] The stability of urea compounds in solution can also be affected by temperature and pH.[8][9]
-
Assay Interference: The compound may be interfering with the assay technology itself, for example, by absorbing light at the same wavelength as your readout or by having intrinsic fluorescent properties.[10]
-
Off-Target Effects: The observed phenotype may be due to the compound interacting with unintended targets within the cell.[11][12]
Q5: Could this compound be affecting cell health in my cell-based assay, leading to misleading results?
A5: Yes, it is possible that at the concentrations being tested, this compound may exert cytotoxic effects that are independent of the intended biological target. This can confound the results of assays measuring specific cellular processes. It is always advisable to perform a cell viability assay in parallel with your primary functional assay to assess the compound's impact on cell health.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-than-Expected Potency
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility / Precipitation | Visually inspect the diluted compound in your final assay buffer for any precipitate. Determine the critical micelle concentration if possible. | Substituted ureas are often hydrophobic and can fall out of solution in aqueous buffers, leading to a lower effective concentration. |
| Prepare a fresh, high-concentration stock in 100% DMSO and dilute serially. Ensure the final DMSO concentration is consistent across all wells and below a level that affects your assay (typically <0.5%). | DMSO is a common solvent for hydrophobic compounds. Serial dilution helps maintain solubility. | |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Urea-based compounds can be unstable in aqueous solutions, with stability being pH and temperature-dependent.[8][9] |
| If possible, analyze the stability of the compound in your assay media over the time course of your experiment using methods like HPLC. | This will directly assess if the compound is degrading under your experimental conditions. |
Issue 2: High Background or False Positives in Biochemical Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Assay Technology Interference | Run control experiments with the compound in the absence of the biological target to see if it affects the assay readout directly. | The compound may absorb light or fluoresce at the wavelengths used in the assay, leading to false signals.[10] |
| If using an enzyme-based assay, test for inhibition of an unrelated enzyme to check for non-specific inhibition. | This helps to identify compounds that interfere with proteins in a non-specific manner. | |
| Compound Aggregation | Include a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer. | Aggregates of small molecules can sequester and inhibit enzymes, leading to false-positive results. Detergents can help to break up these aggregates. |
Issue 3: Unexplained or Off-Target Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Cytotoxicity | Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary assay, using the same cell type, compound concentrations, and incubation times. | This will differentiate between a specific biological effect and a general effect on cell health. |
| Off-Target Pharmacology | If a specific pathway is being targeted, use orthogonal approaches to confirm the effect, such as RNAi-mediated knockdown of the target protein. | This will help to verify that the observed phenotype is a direct result of inhibiting the intended target. |
| Test the activity of structurally related but inactive analog compounds, if available. | This can help to demonstrate that the observed effect is due to the specific chemical structure of your compound of interest. |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on Cell Viability using an MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C (or overnight) with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Visualizations
Experimental Workflow for Assessing Compound Effects
Caption: Workflow for a cell viability assay to test the effects of a small molecule inhibitor.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a generic MAP Kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. pnas.org [pnas.org]
Technical Support Center: Synthesis of 1-Methyl-3-(m-tolyl)urea
Welcome to the technical support center for the synthesis of 1-Methyl-3-(m-tolyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding by-products and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most straightforward and widely used method is the reaction of m-tolyl isocyanate with methylamine.[1] This reaction is a nucleophilic addition that is typically high-yielding and proceeds under mild conditions. The reaction is generally performed in a suitable inert solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF) at room temperature.[1]
Q2: What are the primary by-products to be aware of during the synthesis of this compound?
A2: The main by-products of concern are symmetrically substituted ureas and biurets.
-
1,3-di(m-tolyl)urea: This symmetrical urea forms if the m-tolyl isocyanate reacts with m-toluidine. m-Toluidine can be present as an impurity in the starting isocyanate or can be formed in situ by the reaction of the isocyanate with water.
-
1,3-dimethylurea: This can form if the methylamine reacts with a phosgene-equivalent source, though it is less common in the isocyanate-based route.
-
Biurets: These form when the desired product, this compound, reacts with another molecule of m-tolyl isocyanate.[2] This is more likely to occur if an excess of the isocyanate is used or if the reaction temperature is too high.[2]
Q3: How can I minimize the formation of symmetrical ureas like 1,3-di(m-tolyl)urea?
A3: Minimizing symmetrical urea formation requires careful control over reagents and reaction conditions.
-
Use High-Purity Reagents: Ensure your m-tolyl isocyanate is free from m-toluidine contamination.
-
Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of m-tolyl isocyanate with water, which would generate m-toluidine.
-
Control Order of Addition: When using alternative methods with reagents like Carbonyldiimidazole (CDI) or Triphosgene, the order of reagent addition is critical to prevent the formation of symmetrical by-products.[1] A common strategy is to first react the activating agent (e.g., CDI) with one amine before introducing the second amine.
Q4: What is the role of temperature in controlling by-product formation?
A4: Temperature control is crucial. The reaction between isocyanates and amines is typically exothermic. Running the reaction at or below room temperature (0°C to 25°C) is generally recommended to prevent side reactions.[2] Elevated temperatures can increase the rate of biuret formation and other undesired side reactions.[2]
Q5: Are there greener or safer synthesis alternatives to traditional methods?
A5: Yes. An "on-water" synthesis provides a sustainable and efficient alternative.[3][4] Reacting amines with isocyanates or other carbonyl sources in water can lead to high yields and purity.[3][4] This method often simplifies product isolation, as the urea product may precipitate from the reaction mixture and can be collected by simple filtration, avoiding the use of volatile organic compounds (VOCs).[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Competing side reactions (e.g., symmetrical urea formation). 3. Loss of product during work-up or purification. | 1. Increase reaction time or perform a slight, controlled warming. Monitor reaction progress using TLC or LC-MS. 2. Control stoichiometry carefully; add the isocyanate slowly to the amine solution. Ensure anhydrous conditions. 3. Optimize the purification procedure. If the product is a solid, attempt to induce crystallization/precipitation directly from the reaction mixture. |
| Significant Presence of 1,3-di(m-tolyl)urea | 1. Water present in the reaction mixture. 2. m-toluidine impurity in the m-tolyl isocyanate starting material. | 1. Use freshly dried solvents and glassware. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled or high-purity m-tolyl isocyanate. |
| Significant Presence of Biuret By-products | 1. Use of excess m-tolyl isocyanate. 2. Reaction temperature was too high.[2] | 1. Use a slight excess (1.05-1.1 equivalents) of methylamine to ensure the isocyanate is fully consumed. 2. Maintain the reaction temperature at or below 25°C. Consider cooling the reaction vessel in an ice bath during the addition of the isocyanate. |
| Product is Difficult to Purify | 1. Multiple by-products are present in similar quantities. 2. Product has similar polarity to a major by-product. | 1. Re-evaluate the entire reaction setup, focusing on reagent purity, stoichiometry, and temperature control to minimize by-product formation from the start. 2. Explore alternative purification methods such as crystallization instead of column chromatography. An "on-water" synthesis may yield a product that precipitates with high purity.[4] |
By-product Summary
| Compound | Common Cause | Molecular Weight ( g/mol ) |
| This compound (Product) | Target Molecule | 164.21 |
| 1,3-di(m-tolyl)urea (By-product) | Reaction with m-toluidine impurity or water | 240.30 |
| Biuret By-product | Reaction of product with excess isocyanate | 297.34 |
| m-tolyl isocyanate (Starting Material) | Incomplete reaction | 133.15 |
| Methylamine (Starting Material) | Incomplete reaction | 31.06 |
Experimental Protocols
Protocol 1: Standard Synthesis via Isocyanate Addition
This protocol describes a standard lab-scale synthesis using common organic solvents.
1. Reagent Preparation:
-
Prepare a solution of methylamine. A 2.0 M solution in THF is commercially available and commonly used. Alternatively, bubble methylamine gas through cold, anhydrous THF to create a solution of known concentration.
-
Dissolve m-tolyl isocyanate (1.0 eq) in anhydrous THF in a separate flask.
2. Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (N₂ or Ar).
-
Add the methylamine solution (1.1 eq) to the reaction flask and cool to 0°C using an ice bath.
3. Reagent Addition:
-
Slowly add the solution of m-tolyl isocyanate from the dropping funnel to the stirred methylamine solution over 30-60 minutes. Maintain the temperature at 0°C during the addition.
4. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC or LC-MS to check for the disappearance of the isocyanate.
5. Work-up and Purification:
-
Reduce the solvent volume under reduced pressure.
-
The product, this compound, will often precipitate as a white solid. If it does not, add a non-polar solvent like hexanes to induce precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent (e.g., ether or hexanes) to remove any soluble impurities.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
Protocol 2: Green "On-Water" Synthesis[3][4]
This protocol provides an environmentally friendly alternative to the standard method.
1. Reagent Preparation:
-
Prepare an aqueous solution of methylamine (1.1 eq).
-
m-tolyl isocyanate (1.0 eq) will be added directly.
2. Reaction Setup:
-
In a flask equipped with a magnetic stirrer, add the aqueous methylamine solution.
3. Reagent Addition:
-
Add the m-tolyl isocyanate dropwise to the vigorously stirred methylamine solution at room temperature.
4. Reaction and Precipitation:
-
A precipitate of this compound should form almost immediately.
-
Continue to stir the suspension vigorously for 30-60 minutes at room temperature to ensure the reaction goes to completion.
5. Product Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any unreacted methylamine and salts.
-
Wash with a small amount of a cold non-polar solvent like hexanes to aid in drying.
-
Dry the purified product under vacuum. This method often yields a product of high purity without the need for chromatographic purification.[4]
Visualizations
Caption: Primary reaction pathway and common by-product formation routes.
Caption: Troubleshooting workflow for diagnosing synthesis impurities.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. data.epo.org [data.epo.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
Technical Support Center: High-Purity 1-Methyl-3-(m-tolyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of high-purity 1-Methyl-3-(m-tolyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of m-tolyl isocyanate with methylamine. This is a nucleophilic addition reaction where the nitrogen atom of methylamine attacks the electrophilic carbon atom of the isocyanate group.
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
A2: To achieve high purity, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the purity of the starting materials. Using a slight excess of the methylamine solution can help to ensure the complete consumption of the isocyanate. The reaction is typically exothermic, so maintaining a low to ambient temperature is important to prevent side reactions. Anhydrous solvents are recommended to prevent the hydrolysis of the isocyanate.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted m-tolyl isocyanate, symmetrically substituted N,N'-di(m-tolyl)urea (formed from the reaction of m-tolyl isocyanate with any water present), and biuret or oligo-uret structures formed from the reaction of the product with excess isocyanate.[1][2]
Q4: What is the recommended method for purifying crude this compound?
A4: Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization.
Q5: How can I verify the purity of the final product?
A5: The purity of this compound can be assessed using several analytical techniques. The most common are melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Sub-optimal reaction conditions (e.g., temperature too low, insufficient reaction time). | - Ensure a slight excess of methylamine is used. - Optimize the work-up procedure to minimize transfers and extractions. - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Gradually warm the reaction to room temperature and stir for a longer duration. |
| Product is an oil or fails to crystallize | - Presence of significant impurities. - Incorrect solvent for recrystallization. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). - Use a seed crystal to induce crystallization. |
| Melting point of the purified product is low and/or has a broad range | - The product is still impure. | - Repeat the recrystallization process. - Consider using a different solvent system for recrystallization. - Perform column chromatography if recrystallization is ineffective. |
| Presence of an insoluble white solid in the reaction mixture | - Formation of N,N'-di(m-tolyl)urea due to the presence of water. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - This symmetrical urea is often less soluble and can sometimes be removed by filtration before product isolation. |
| NMR spectrum shows unexpected peaks | - Presence of residual solvent. - Presence of side products (e.g., biuret). | - Dry the sample under high vacuum for an extended period to remove residual solvent. - Compare the spectrum with a reference spectrum of the pure compound. - If biuret-type impurities are suspected, consider a purification method that can separate compounds with different polarities, such as column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from m-tolyl isocyanate and a solution of methylamine.
Materials:
-
m-Tolyl isocyanate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous diethyl ether (or another suitable aprotic solvent like THF or DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve m-tolyl isocyanate (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath with stirring.
-
Slowly add the methylamine solution (1.1 equivalents) dropwise to the stirred solution of m-tolyl isocyanate over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, if using an aqueous solution of methylamine, separate the organic layer. If a precipitate forms, collect it by vacuum filtration.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like isopropanol or ethyl acetate)
-
Deionized water (if using a co-solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[3] It is advisable to add the solvent portion-wise to avoid using an excessive amount.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[3]
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Data Presentation
Table 1: Physical and Spectroscopic Data of High-Purity this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148-150 °C (literature) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.0 (br s, 1H, NH), ~4.8 (br s, 1H, NH), ~2.8 (d, 3H, N-CH₃), ~2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~157.0 (C=O), ~139.0 (Ar-C), ~138.5 (Ar-C), ~128.8 (Ar-CH), ~122.0 (Ar-CH), ~118.5 (Ar-CH), ~115.5 (Ar-CH), ~27.5 (N-CH₃), ~21.5 (Ar-CH₃) |
Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and concentration.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition by a Urea-based Inhibitor
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a urea-based inhibitor.
References
Technical Support Center: Characterization of 1-Methyl-3-(m-tolyl)urea
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of 1-Methyl-3-(m-tolyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: The key physicochemical properties of this compound are summarized in the table below. These values are essential for designing and interpreting characterization experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.21 g/mol | PubChem[1] |
| Appearance | Predicted to be a white crystalline solid | General knowledge of substituted ureas |
| Melting Point | 138-143 °C (for the related compound m-tolylurea) | ChemBK[2] |
| Solubility | Low solubility in water; higher solubility in organic solvents such as ethanol, acetone, and DMSO. | Inferred from properties of phenylureas |
| pKa | 14.68 ± 0.50 (Predicted for m-tolylurea) | ChemBK[2] |
Q2: What are the anticipated spectral characteristics for this compound?
A2: The expected spectral data for this compound are outlined below. It is important to note that these are predicted values and should be confirmed empirically.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.7 ppm), tolyl methyl protons (singlet, ~2.3 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and NH protons (broad singlets with variable chemical shifts). |
| ¹³C NMR | Resonances for the methyl carbon, tolyl methyl carbon, aromatic carbons (typically in the 120-140 ppm range), and the urea carbonyl carbon (around 155-160 ppm). |
| Mass Spectrometry (ESI+) | The protonated molecule [M+H]⁺ is expected at an m/z of 165.1022.[1] Other common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed. |
Q3: What are the likely impurities or byproducts associated with the synthesis of this compound?
A3: The synthesis of this compound commonly proceeds via the reaction of m-tolyl isocyanate with methylamine or the reaction of m-toluidine with a methyl isocyanate precursor. Potential impurities may include:
-
Unreacted starting materials such as m-toluidine and methylamine.
-
Symmetrically di-substituted ureas, for instance, 1,3-di(m-tolyl)urea, which can form if reaction conditions are not stringently controlled.
-
Byproducts from the decomposition of isocyanate intermediates, such as carbamates, if alcohol impurities are present.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Mobile phase pH is not optimal.- Column is overloaded.- Secondary interactions are occurring with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single, uncharged state.- Decrease the injection volume or the concentration of the sample.- Employ a column with different chemistry (e.g., end-capped) or add a competing base to the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in the composition of the mobile phase.- Variations in temperature.- Degradation of the column. | - Ensure the mobile phase is thoroughly mixed and degassed.- Utilize a column oven to maintain a stable temperature.- Flush the column with a strong solvent or replace it if performance does not improve. |
| Low Signal Intensity | - The sample concentration is too low.- The detection wavelength is not optimal.- The sample is degrading. | - Concentrate the sample if feasible.- Ascertain the UV maximum of the compound, which is typically around 240-250 nm for phenylureas.- Verify the stability of the sample in the chosen solvent and ensure proper storage conditions. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks (especially NH protons) | - Chemical exchange with residual water or other labile protons.- Quadrupolar broadening from the ¹⁴N nucleus. | - Use a deuterated solvent with minimal water content, such as DMSO-d₆.- Gently warming the sample may result in sharper peaks.- For ¹³C NMR, longer relaxation delays may be necessary for the carbonyl carbon. |
| Poor Signal-to-Noise Ratio | - Low concentration of the sample.- An insufficient number of scans has been acquired. | - Increase the sample concentration where possible.- Increase the number of scans to improve signal averaging. |
| Complex Multiplets in Aromatic Region | - Second-order coupling effects are present. | - Utilize a higher field strength NMR spectrometer to simplify the spectra.- Employ simulation software to assist in the interpretation of complex splitting patterns. |
Mass Spectrometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization / Low Signal | - The ionization source or its settings are not appropriate.- Ionization is being suppressed by matrix components. | - Optimize the parameters of the ESI or APCI source (e.g., capillary voltage, gas flow, temperature).- Purify the sample to eliminate interfering substances.- Experiment with different mobile phase additives, such as formic acid or ammonium formate. |
| Unexpected Adducts | - The sample or mobile phase contains salts. | - Use high-purity solvents and additives.- Desalt the sample before analysis if necessary. |
| In-Source Fragmentation | - The source temperature or cone voltage is too high. | - Reduce the source temperature and/or cone voltage to minimize premature fragmentation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general-purpose reverse-phase HPLC method for the analysis of this compound is provided below. This method should be optimized for your specific instrumentation and analytical goals.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Begin with 30% Acetonitrile, and increase to 70% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in water).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to minimize the exchange of NH protons.
-
Concentration: 5-10 mg of the sample in 0.5-0.7 mL of solvent.
-
¹H NMR Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as the carbonyl carbon may have a long relaxation time.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for urea derivatives.
-
Infusion Analysis:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile containing 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
Infuse the solution directly into the mass spectrometer to determine the accurate mass of the molecular ion and to observe common adducts.
-
-
LC-MS Analysis:
-
Utilize the HPLC conditions described above, directing the column effluent into the mass spectrometer.
-
MS Scan Range: m/z 100-500.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve the maximum signal intensity for the [M+H]⁺ ion.
-
Visualizations
Experimental Workflow for Characterization
Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound.
Akt/GSK-3β/c-Myc Signaling Pathway
Certain phenylurea derivatives have been observed to modulate the Akt/GSK-3β/c-Myc signaling pathway, which plays a critical role in cell proliferation and survival.[3]
Caption: The Akt/GSK-3β/c-Myc signaling pathway and a potential point of modulation by phenylurea derivatives.
References
Validation & Comparative
A Comparative Analysis of 1-Methyl-3-(m-tolyl)urea and 1,3-di-m-tolyl-urea for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally related urea compounds: 1-Methyl-3-(m-tolyl)urea and 1,3-di-m-tolyl-urea. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, known biological activities, and the experimental protocols relevant to their synthesis and evaluation. This comparison aims to highlight their potential as scaffolds in drug discovery and other applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the available and predicted properties for both molecules. Notably, experimental data for this compound is limited, and thus, some values are predicted based on its chemical structure.
| Property | This compound | 1,3-di-m-tolyl-urea |
| Molecular Formula | C₉H₁₂N₂O | C₁₅H₁₆N₂O |
| Molecular Weight | 164.21 g/mol | 240.31 g/mol |
| CAS Number | Not available | 620-50-8[1] |
| Predicted XlogP | 1.7 | 3.5 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Predicted Solubility | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
Biological Activities and Mechanism of Action
While information on this compound is scarce, extensive research has been conducted on the biological activities of 1,3-di-m-tolyl-urea (DMTU), particularly in the field of microbiology. Substituted phenylureas, as a class, have been investigated for a range of biological effects, including herbicidal and insecticidal activities.
1,3-di-m-tolyl-urea (DMTU): An Inhibitor of Bacterial Communication
DMTU has emerged as a significant inhibitor of bacterial biofilm formation and virulence, primarily by targeting the quorum sensing (QS) system.[2][3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.
The primary mechanism of action for DMTU involves the disruption of the ComDE pathway in Gram-positive bacteria like Streptococcus mutans, a key pathogen in dental caries.[4] This pathway is a two-component signal transduction system responsible for detecting the competence-stimulating peptide (CSP) and subsequently activating virulence-related genes. By interfering with this signaling cascade, DMTU effectively reduces the expression of genes involved in biofilm formation and the production of virulence factors.[5] This targeted action makes DMTU a promising candidate for the development of anti-biofilm agents that do not rely on bactericidal activity, potentially reducing the risk of resistance development.
This compound: Potential Biological Activities
Currently, there is a lack of specific experimental data on the biological activities of this compound. However, based on the broader class of substituted phenylurea compounds, it may possess herbicidal or insecticidal properties.[6] Further screening and research are necessary to elucidate its specific biological profile and potential therapeutic applications.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are methodologies for the synthesis of these urea derivatives and the key biological assays used to evaluate their efficacy.
Synthesis of Urea Derivatives
A general and adaptable method for the synthesis of both this compound and 1,3-di-m-tolyl-urea involves the reaction of an appropriate isocyanate with an amine.
Synthesis of this compound:
This synthesis can be achieved by reacting m-tolyl isocyanate with methylamine .
Synthesis of 1,3-di-m-tolyl-urea:
This compound is synthesized by the reaction of m-tolyl isocyanate with m-toluidine .
General Protocol:
-
Dissolve the amine (methylamine or m-toluidine) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere.
-
Slowly add an equimolar amount of the corresponding isocyanate (m-tolyl isocyanate) to the solution at room temperature with constant stirring.
-
Allow the reaction to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure urea derivative.
Biological Assays
Biofilm Inhibition Assay (Safranin Staining Method):
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Grow a bacterial culture (e.g., Streptococcus mutans) overnight in a suitable broth medium.
-
Dilute the overnight culture to a standardized optical density (OD).
-
Add the diluted bacterial suspension to the wells of a 96-well microtiter plate.
-
Add varying concentrations of the test compound (DMTU or this compound) to the wells. Include appropriate controls (no compound and no bacteria).
-
Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove planktonic (free-floating) bacteria.
-
Stain the remaining adherent biofilm with a 0.1% safranin solution for a defined period (e.g., 15-20 minutes).[7]
-
Wash the wells again to remove excess stain.
-
Solubilize the bound safranin using a solvent such as 30% acetic acid.[7]
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 492 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
This technique is used to measure the effect of a compound on the expression of specific genes, such as those involved in quorum sensing.
-
Treat bacterial cultures with the test compound at a sub-inhibitory concentration.
-
Isolate total RNA from the bacterial cells at different time points.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qRT-PCR using specific primers for the target genes (e.g., comD, comE in S. mutans) and a housekeeping gene for normalization.
-
Analyze the resulting amplification data to determine the relative change in gene expression in the treated samples compared to the untreated controls.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: General synthesis pathways for the two urea compounds.
Caption: Workflow for the biofilm inhibition assay using safranin staining.
Caption: Simplified signaling pathway of DMTU's quorum sensing inhibition.
References
- 1. Fluometuron - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives [mdpi.com]
- 3. 3.5. Biofilm Inhibition Assay [bio-protocol.org]
- 4. 598-50-5|1-Methylurea|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. odont.uio.no [odont.uio.no]
Comparative Analysis of 1-Methyl-3-(tolyl)urea Isomers: A Guide for Researchers
This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the current landscape of research into tolylurea compounds. However, the absence of studies that systematically evaluate and compare the biological activities of the ortho-, meta-, and para-isomers of 1-Methyl-3-(tolyl)urea prevents a detailed, data-driven comparison as initially intended.
General Biological Activities of Substituted Phenylureas
Substituted phenylurea compounds are a well-established class of biologically active molecules with a broad spectrum of applications. Research has demonstrated their efficacy in various domains, including:
-
Herbicidal Activity: Many phenylurea derivatives are potent herbicides that act by inhibiting photosynthesis. A well-known example is fluometuron, which contains a trifluoromethylphenyl group and is used for weed control in cotton. While the herbicidal potential of the specific 1-Methyl-3-(tolyl)urea isomers has not been comparatively studied, this general activity of the chemical class is a significant area of investigation.
-
Antimicrobial and Antibiofilm Activity: Certain diarylurea compounds have shown promise as antimicrobial and antibiofilm agents. For instance, 1,3-di-m-tolyl-urea (DMTU), a structurally related compound, has been investigated for its ability to inhibit the formation of oral biofilms.
-
Enzyme Inhibition: Phenylurea derivatives have been designed and synthesized as inhibitors of various enzymes, playing roles in cancer and other diseases. These include indoleamine 2,3-dioxygenase 1 (IDO1), MraY, and epidermal growth factor receptor (EGFR) inhibitors.
-
Antifungal Activity: Some urea derivatives have demonstrated antifungal properties. For example, (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea has been reported to exhibit moderate activity against certain fungi.
The Isomeric Challenge: Ortho, Meta, and Para Positions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The position of the methyl group on the tolyl ring in 1-Methyl-3-(tolyl)urea—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—can significantly influence its steric and electronic properties. These differences, in turn, are expected to affect how the molecule interacts with biological targets, leading to variations in efficacy, selectivity, and metabolism.
Without direct comparative studies, any discussion on the relative biological activities of these isomers would be purely speculative. A systematic investigation would be required to elucidate the structure-activity relationship (SAR) and determine which isomeric form exhibits the most potent or selective activity for a given biological target.
Future Research Directions
To address the current knowledge gap, future research should focus on the following:
-
Synthesis of Isomers: The synthesis of high-purity samples of 1-Methyl-3-(o-tolyl)urea, 1-Methyl-3-(m-tolyl)urea, and 1-Methyl-3-(p-tolyl)urea is the essential first step.
-
Comparative Biological Screening: These isomers should be screened in a panel of relevant biological assays to identify and compare their activities. This could include assays for herbicidal, antimicrobial, antifungal, and enzyme inhibitory activities.
-
Quantitative Analysis: For any identified activities, quantitative metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values should be determined to allow for a precise comparison of potency.
-
Mechanism of Action Studies: For the most active isomer(s), further studies should be conducted to elucidate the underlying mechanism of action, including the identification of the molecular target and the signaling pathways involved.
-
In Silico Modeling: Molecular modeling and docking studies could be employed to predict and rationalize the observed differences in biological activity based on the structural variations of the isomers.
Conclusion
While the broader class of substituted phenylureas is known for its diverse biological activities, a specific comparative guide for the ortho, meta, and para isomers of 1-Methyl-3-(tolyl)urea cannot be compiled from the existing scientific literature. This highlights a clear opportunity for new research to explore the structure-activity relationships of these simple yet potentially valuable molecules. The systematic evaluation of these isomers could lead to the discovery of novel compounds with enhanced biological activities for a range of applications in agriculture and medicine. Researchers are encouraged to undertake such comparative studies to fill this void in our understanding.
Comparative Analysis of 1-Methyl-3-(m-tolyl)urea Analogs: An Overview of In Vitro and In Vivo Studies
Introduction
Urea derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. Their therapeutic potential spans from antimicrobial and anticancer to anti-inflammatory and enzyme inhibitory effects. This guide explores the available in vitro and in vivo data for analogs of 1-Methyl-3-(m-tolyl)urea to provide a framework for researchers, scientists, and drug development professionals interested in this chemical space.
In Vitro Studies of Structurally Related Urea Derivatives
In vitro studies on urea derivatives have revealed a variety of biological effects, with a significant focus on their antimicrobial and enzyme inhibitory properties. A notable analog, 1,3-di-m-tolyl-urea (DMTU), has been investigated for its ability to inhibit and disrupt multispecies oral biofilms.[1][2] Mechanistic studies suggest that DMTU's antibiofilm activity stems from the downregulation of biofilm and virulence-related genes in bacteria such as Porphyromonas gingivalis.[1][2] This effect is achieved without direct bactericidal action, highlighting a potential anti-virulence strategy.[1][2]
Other diphenylurea derivatives have been synthesized and evaluated as α-glucosidase inhibitors, which is relevant for the management of diabetes. For instance, Schiff base derivatives of 1,3-diphenylurea have demonstrated potent inhibition of α-glucosidase with IC50 values in the micromolar range.[3]
Quantitative Data from In Vitro Studies
| Compound/Derivative | Target/Assay | Result (IC50/Inhibition) | Reference |
| 1,3-di-m-tolyl-urea (DMTU) | Multispecies oral biofilm inhibition | Significant inhibition and disruption | [1][2] |
| Schiff base of 1,3-diphenylurea (Compound 6g) | α-glucosidase inhibition | IC50 = 17.00 ± 0.42 μM | [3] |
| Schiff base of 1,3-diphenylurea (Compound 6e) | α-glucosidase inhibition | IC50 = 26.17 ± 0.43 μM | [3] |
| Schiff base of 1,3-diphenylurea (Compound 6d) | α-glucosidase inhibition | IC50 = 27.29 ± 0.37 μM | [3] |
In Vivo Studies of Structurally Related Urea Derivatives
The in vivo evaluation of urea derivatives has provided evidence for their therapeutic potential in animal models. For example, DMTU has demonstrated immunomodulatory and anti-infective properties in Wistar rats infected with Streptococcus mutans.[4] This suggests that beyond its direct effects on biofilms, DMTU may also modulate the host's immune response to infection.
In the context of cancer research, a 1,3-diphenylurea appended aryl pyridine derivative (compound 2n) has shown significant anticancer activity in vivo.[5] Treatment with this compound led to a reduction in tumor mass and volume, with a tumor inhibition ratio of 56.1%, and an improvement in hematological parameters in a solid Ehrlich carcinoma-bearing mouse model.[5]
Quantitative Data from In Vivo Studies
| Compound/Derivative | Animal Model | Key Finding | Reference |
| 1,3-di-m-tolyl-urea (DMTU) | Wistar rats infected with S. mutans | Immunomodulatory and anti-infective properties | [4] |
| 1,3-diphenylurea appended aryl pyridine (Compound 2n) | Solid Ehrlich carcinoma-bearing mice | 56.1% tumor inhibition ratio | [5] |
Experimental Protocols
In Vitro Biofilm Inhibition Assay (based on DMTU studies)
-
Bacterial Strains and Culture Conditions: A multispecies oral biofilm model can be developed using early colonizers (Streptococcus gordonii), bridge colonizers (Fusobacterium nucleatum), and late colonizers (Porphyromonas gingivalis, Aggregatibacter actinomycetemcomitans).[1][2] Bacteria are cultured in appropriate media and under specific atmospheric conditions (e.g., anaerobic for obligate anaerobes).
-
Biofilm Formation: Biofilms are typically grown on surfaces such as 96-well microtiter plates or hydroxyapatite discs.
-
Treatment: The compound of interest (e.g., DMTU) is added to the culture medium at various concentrations at the time of inoculation (for inhibition assays) or to pre-formed biofilms (for disruption assays).
-
Quantification: Biofilm biomass can be quantified using methods like crystal violet staining, which stains the attached cells and extracellular matrix. The absorbance is then measured to determine the extent of biofilm formation.
-
Gene Expression Analysis: To understand the mechanism, RNA can be extracted from the treated biofilms, and quantitative real-time PCR (qRT-PCR) can be performed to measure the expression levels of target genes related to virulence and biofilm formation.[1][2]
In Vivo Anticancer Activity Assessment (general protocol)
-
Animal Model: An appropriate tumor model is established, for example, by subcutaneously inoculating cancer cells (e.g., Ehrlich ascites carcinoma cells) into mice.[5]
-
Treatment: Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups. The test compound is administered, often daily, via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose. A vehicle control group and a positive control group (treated with a known anticancer drug) are included.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. The tumor inhibition ratio is calculated.
-
Hematological and Histopathological Analysis: Blood samples can be collected for hematological analysis, and major organs can be harvested for histopathological examination to assess the toxicity of the compound.[5]
Signaling Pathways and Experimental Workflows
Quorum Sensing Inhibition by DMTU
Caption: Putative mechanism of quorum sensing inhibition by DMTU in bacteria.
General In Vitro to In Vivo Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of novel urea derivatives.
References
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
statistical validation of experimental results with 1-Methyl-3-(m-tolyl)urea
No Experimental Data Available for 1-Methyl-3-(m-tolyl)urea
A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental results, statistical validation, or biological studies for the compound this compound. While the chemical structure and basic properties of this compound are documented, there is a significant absence of research into its biological activity, mechanism of action, or comparative performance against other compounds.
Consequently, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or signaling pathway diagrams as requested for this compound.
Alternative Analysis: 1,3-di-m-tolyl-urea (DMTU)
In contrast, a closely related compound, 1,3-di-m-tolyl-urea (DMTU) , has been the subject of research, particularly in the field of microbiology. The available data for DMTU allows for the construction of a detailed comparison guide as originally requested. The following sections provide an analysis of DMTU as an alternative.
Comparative Analysis of 1,3-di-m-tolyl-urea (DMTU)
DMTU is a biocompatible, aromatic compound that has demonstrated notable antibiofilm effects.[1][2] It has been investigated for its ability to inhibit the communication systems of bacteria, a process known as quorum sensing.[2][3]
Quantitative Data Summary
The primary area of research for DMTU has been its efficacy as an antibiofilm agent, particularly against oral bacteria.
| Organism/System | Activity | Concentration | Effect | Statistical Significance |
| Streptococcus mutans | Biofilm Inhibition | Not Specified | Inhibits biofilm formation by targeting the ComDE quorum sensing pathway.[1][2] | Not Specified |
| Multispecies Oral Biofilm (S. gordonii, F. nucleatum, P. gingivalis, A. actinomycetemcomitans) | Biofilm Inhibition | 0.79 µM - 12.5 µM | Significant inhibition of multispecies biofilm formation.[1] | p ≤ 0.05[1] |
| Multispecies Oral Biofilm | 50% Biofilm Inhibitory Concentration (BIC₅₀) | 0.79 µM | ||
| Porphyromonas gingivalis (monospecies) | Biofilm Inhibition | 0.79 µM | ~40% inhibition[1] | Not Specified |
| Fusobacterium nucleatum (monospecies) | Biofilm Inhibition | 0.79 µM | ~25% inhibition[1] | Not Specified |
| Streptococcus gordonii (monospecies) | Biofilm Inhibition | 0.79 µM | No effect[1] | Not Specified |
| Aggregatibacter actinomycetemcomitans (monospecies) | Biofilm Inhibition | 0.79 µM | No effect[1] | Not Specified |
Experimental Protocols
Multispecies Biofilm Inhibition Assay:
A detailed protocol for assessing the effect of DMTU on a multispecies oral biofilm has been described.[1]
-
Bacterial Strains and Culture Conditions: Streptococcus gordonii, Fusobacterium nucleatum, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans are cultured under appropriate anaerobic conditions.
-
Biofilm Formation: A multi-species biofilm is established in a 96-well plate. Early colonizers (S. gordonii) are allowed to adhere first, followed by the addition of bridging species (F. nucleatum) and late colonizers (P. gingivalis and A. actinomycetemcomitans).
-
DMTU Treatment: DMTU is added to the wells at various concentrations at the time of biofilm initiation.
-
Quantification: After a defined incubation period, the biofilm is stained with crystal violet. The amount of biofilm is quantified by measuring the absorbance of the dissolved crystal violet at a specific wavelength.
-
Statistical Analysis: The results are statistically analyzed to determine the significance of biofilm inhibition compared to a control group.
Signaling Pathway and Experimental Workflow Diagrams
Quorum Sensing Inhibition by DMTU in Streptococcus mutans
The proposed mechanism of action for DMTU in S. mutans involves the inhibition of the ComDE two-component quorum-sensing system. This system is crucial for the development of genetic competence, bacteriocin production, and biofilm formation in this bacterium.
Caption: Proposed mechanism of DMTU-mediated quorum sensing inhibition in S. mutans.
Experimental Workflow for Biofilm Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow to assess the antibiofilm properties of a compound like DMTU.
Caption: Standard workflow for quantifying biofilm inhibition by DMTU.
References
- 1. Fluometuron - Wikipedia [en.wikipedia.org]
- 2. N-(4-Methylphenyl)urea | C8H10N2O | CID 12148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Methyl-3-(m-tolyl)urea
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methyl-3-(m-tolyl)urea was not located. The following guidance is based on the SDS for the closely related isomer, 1-Methyl-3-(o-tolyl)urea, and general safety protocols for urea-based compounds. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to ensure safe operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Laboratory coat. | Inspect gloves for integrity before use. Change gloves frequently and if contaminated. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
2. Preparation and Weighing:
-
Conduct all handling of the solid compound within a certified chemical fume hood to control potential dust inhalation.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a dedicated, clean weighing vessel and tools.
-
To minimize dust generation, handle the compound gently.
3. Experimental Use:
-
Add the compound to the reaction vessel or solution within the fume hood.
-
Ensure all containers are properly labeled.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
4. Post-Experiment:
-
Decontaminate all equipment and work surfaces that have come into contact with the compound.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
Visualizing Safe Handling and Hazard Control
To further clarify the procedural flow and safety logic, the following diagrams are provided.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
